

Technical Support Center: CCK-5 Stability & Oxidation Prevention

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Compound of Interest

Compound Name: *Cholecystokinin pentapeptide*

CAS No.: 18917-24-3

Cat. No.: B1668896

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Topic: Preventing Oxidation of Methionine and Tryptophan in CCK-5

Introduction: The "Double Trouble" of CCK-5

User Query: Why is my CCK-5 peptide showing impurities (+16 Da, +32 Da, +56 Da) despite standard Fmoc synthesis?

Technical Insight: CCK-5 (Sequence: Gly-Trp-Met-Asp-Phe-NH₂) presents a unique stability challenge because it contains two of the most reactive residues in peptide chemistry adjacent to one another: Methionine (Met) and Tryptophan (Trp).

- **Methionine:** The thioether side chain is highly susceptible to oxidation, forming Methionine Sulfoxide [Met(O)], observed as a +16 Da mass shift.
- **Tryptophan:** The electron-rich indole ring is prone to both oxidation (forming kynurenine species) and electrophilic alkylation by protecting groups (e.g., t-butyl cations) released during cleavage.

This guide provides self-validating protocols to prevent these issues during the three critical phases: Synthesis, Cleavage, and Storage.

Module 1: The Critical Cleavage Phase (The "Danger Zone")

Q: Which cleavage cocktail should I use for CCK-5? Standard TFA/Water/TIS isn't working.

A: You must use "Reagent K" or a high-thiol equivalent. Standard cocktails (95% TFA / 2.5% TIS / 2.5% H₂O) lack sufficient scavenging power to protect the electron-rich Trp indole and the Met thioether simultaneously.

The Protocol: Reagent K Formulation

Use this cocktail for cleavage from resin (e.g., Rink Amide).

Component	Volume %	Function (The "Why")
TFA (Trifluoroacetic Acid)	82.5%	Cleavage and global deprotection.[1][2]
Phenol	5.0%	Traps reactive ions; protects Tyr/Trp.
Thioanisole	5.0%	Critical: Accelerates removal of Pbf/Pmc groups and suppresses Met oxidation.
Water	5.0%	Hydrolyzes protecting groups; scavenges t-butyl cations.
EDT (1,2-Ethanedithiol)	2.5%	Critical: The most potent scavenger for Trp alkylation and Met oxidation.

 Safety Warning: EDT has a stench threshold in the parts-per-billion range. Always handle in a fume hood. Bleach all glassware immediately after use to oxidize the thiols and neutralize the smell.

Why This Works (Causality):

During cleavage, the removal of t-butyl based protecting groups generates massive amounts of t-butyl carbocations. Without EDT and Thioanisole, these cations will attack the Trp indole ring (Alkylation, +56 Da) or the Met sulfur. EDT acts as a "dithiol sponge," preferentially reacting with these cations before they damage the peptide.

Q: My Mass Spec still shows a +16 Da peak (Met Oxidation). How do I "Rescue" the peptide?

A: Perform a Post-Cleavage Reduction. If preventative measures failed, Met(O) can be chemically reduced back to native Met.^{[3][4]}

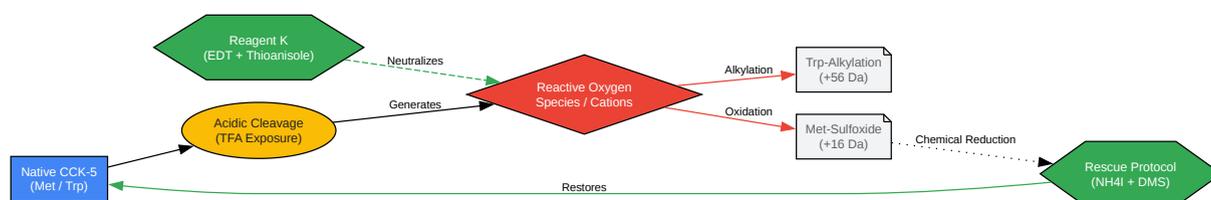
The Rescue Protocol: Ammonium Iodide Reduction

This method reduces Methionine Sulfoxide [Met(O)] back to Methionine.

- Dissolve: Dissolve the crude oxidized peptide in TFA (approx. 10 mg/mL).
- Add Reducing Agents: Add Dimethylsulfoxide (DMS) and Ammonium Iodide (NH₄I).
 - Ratio: TFA : DMS : NH₄I (approx. 1 mL : 100 µL : 15 mg).
- Incubate: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes.
 - Visual Check: The solution should turn dark red/brown due to the release of Iodine (I₂).
- Quench: Pour the mixture into cold diethyl ether. The Iodine will remain in the ether, while the peptide precipitates.
- Wash: Wash the pellet extensively with ether to remove residual Iodine.
- Analyze: Re-run HPLC/MS. The +16 Da peak should disappear.

Module 2: Visualizing the Workflow

The following diagram illustrates the pathways of oxidation and the specific intervention points for Scavengers (prevention) and Reductants (rescue).



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Caption: Workflow showing the generation of oxidative/alkylated species during cleavage and the specific intervention points for Reagent K (prevention) and NH₄I (rescue).

Module 3: Storage & Handling FAQs

Q: Can I store CCK-5 in solution at -20°C?

A: No. Avoid solution storage if possible. In solution, dissolved oxygen acts as a constant oxidative stressor for Methionine.

- Best Practice: Lyophilize immediately after purification.
- If Solution is Mandatory:
 - Adjust pH to 5.0–6.0 (Oxidation is faster at basic pH).
 - Purge the headspace of the vial with Argon or Nitrogen gas before sealing.
 - Store at -80°C (not -20°C) to arrest molecular motion.

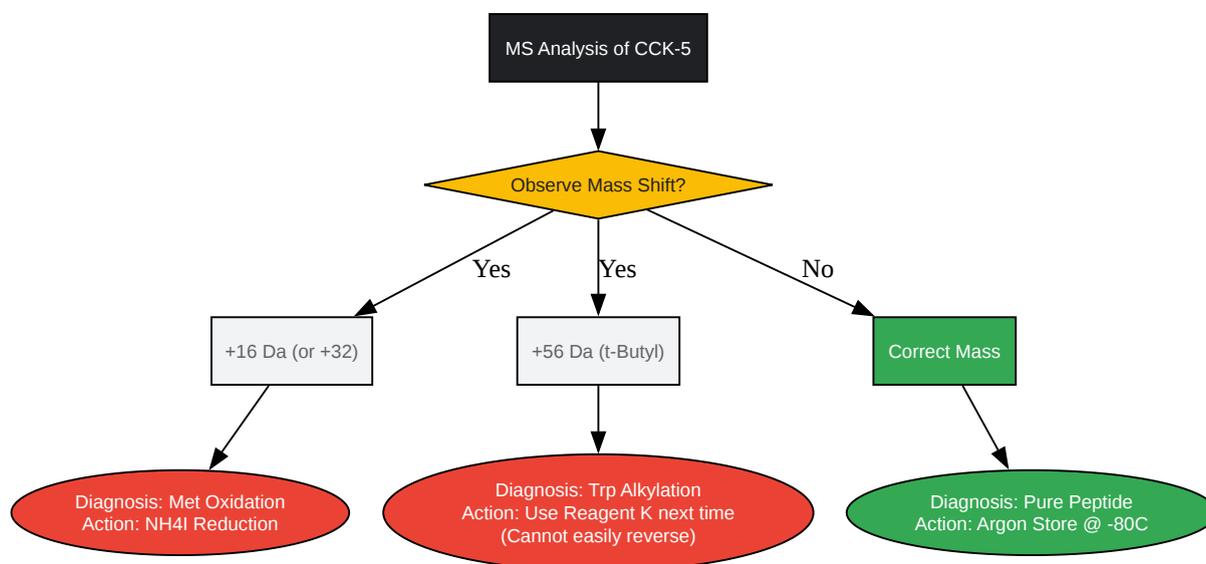
Q: Does light exposure really matter for this peptide?

A: Yes, critically. Tryptophan is photosensitive. Exposure to ambient lab light (UV/Blue spectrum) can drive the formation of N-formylkynurenine (a degradation product).

- Protocol: Always use Amber Glass Vials for CCK-5. During synthesis and purification, wrap reaction vessels in aluminum foil.

Module 4: Troubleshooting Decision Matrix

Use this logic flow to diagnose Mass Spec anomalies.



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Caption: Decision tree for diagnosing CCK-5 impurities based on Mass Spectrometry shifts.

References

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